molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B017600
Key on ui cas rn: 28957-72-4
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855724B2

Procedure details

A solution of 2,5-dimethoxytetrahydrofuran (50 g, 378 mmol) in hydrochloric acid (0.025 N, 160 ml) was cooled to 0° C. for 16 hours. Benzylamine hydrochloride (65 g, 453 mmol), ketomalonic acid (55 g, 377 mmol) and an aqueous solution of sodium acetate (300 ml, 0.69 M) were added and the reaction stirred at room temperature for one hour. The mixture was heated to 50° C. for further 90 minutes, then cooled in an ice bath and basified to pH12 with 2N sodium hydroxide solution. The layers were separated and the aqueous phase extracted with ethyl acetate (3×300 ml). The combined organic extracts were washed with water, dried (MgSO4), filtered and evaporated under reduced pressure. The residual brown oil was distilled under reduced pressure (126°/3 mmHg) to afford the title compound as an off-white solid (37.81 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.Cl.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O=[C:20]([C:24](O)=O)[C:21](O)=O.C([O-])(=O)C.[Na+].[OH-].[Na+]>Cl>[CH2:11]([N:18]1[CH:6]2[CH2:5][CH2:24][CH:20]1[CH2:21][C:3](=[O:4])[CH2:7]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
160 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Name
Quantity
55 g
Type
reactant
Smiles
O=C(C(=O)O)C(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C. for further 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual brown oil was distilled under reduced pressure (126°/3 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.81 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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